molecular formula C13H20FNO2 B3037125 1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol CAS No. 439110-95-9

1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol

Cat. No.: B3037125
CAS No.: 439110-95-9
M. Wt: 241.3 g/mol
InChI Key: PAJIAAWOFBIJMM-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol is an organic compound that features a dimethylamino group, a fluorophenoxy group, and a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol typically involves the reaction of 4-fluorophenol with a suitable alkylating agent to introduce the fluorophenoxy groupThe final step involves the formation of the pentanol backbone through a series of reduction and alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the fluorophenoxy group can enhance the compound’s binding affinity and selectivity. The pentanol backbone provides structural stability and influences the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

  • 1-(Dimethylamino)-4-(4-chlorophenoxy)-3-pentanol
  • 1-(Dimethylamino)-4-(4-bromophenoxy)-3-pentanol
  • 1-(Dimethylamino)-4-(4-methylphenoxy)-3-pentanol

Comparison: 1-(Dimethylamino)-4-(4-fluorophenoxy)-3-pentanol is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications compared to its chlorinated, brominated, or methylated analogs .

Properties

IUPAC Name

1-(dimethylamino)-4-(4-fluorophenoxy)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJIAAWOFBIJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCN(C)C)O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227919
Record name 3-Pentanol, 1-(dimethylamino)-4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439110-95-9
Record name 3-Pentanol, 1-(dimethylamino)-4-(4-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439110-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanol, 1-(dimethylamino)-4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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